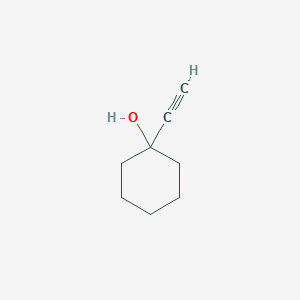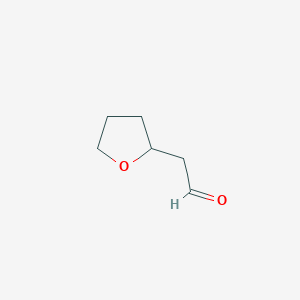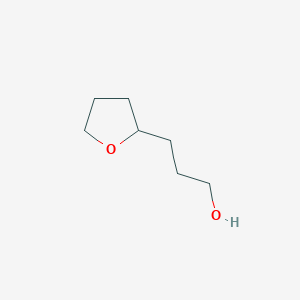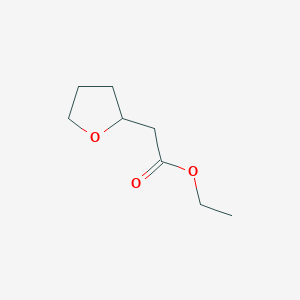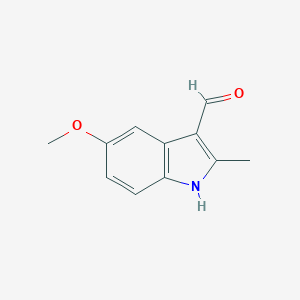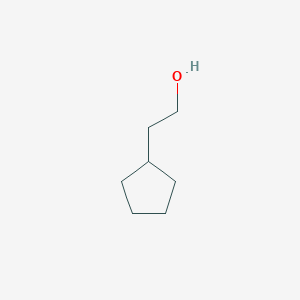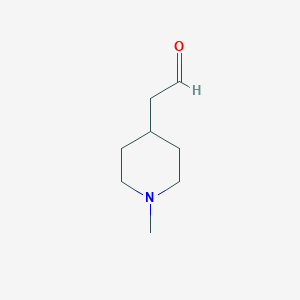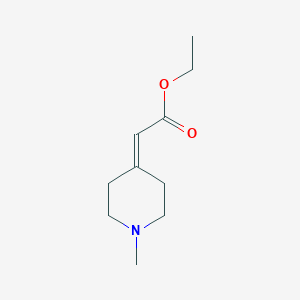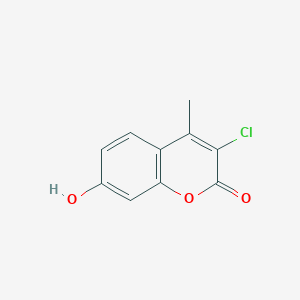
3-Chloro-4-methyl-7-hydroxycoumarin
Übersicht
Beschreibung
Synthesis Analysis
3-Chloro-4-methyl-7-hydroxycoumarin has been synthesized through various methods. One study describes efficient syntheses starting from 3-chloro-7-hydroxy-4-methylcoumarin, utilizing traditional chemistry, and another using a one-pot reaction with a novel reagent, sulfuryl chloride/thionyl chloride, starting from 7-(carboxymethoxy)-4-methylcoumarin (Phillips et al., 1996). Another approach involves the condensation of ethyl acetoacetate with phloroglucinol followed by allylation, highlighting various synthetic pathways to achieve the compound (Goswami et al., 2006).
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methyl-7-hydroxycoumarin and its derivatives has been characterized by various techniques, including X-ray diffractometry, which confirmed the planarity of the coumarin moiety and provided insights into the 3D structure of the compound (Quezada et al., 2006).
Chemical Reactions and Properties
Several studies have explored the chemical reactions involving 3-Chloro-4-methyl-7-hydroxycoumarin, including its role as a building block for the synthesis of various heterocyclic derivatives. These reactions highlight its reactivity and potential for creating complex molecular structures with diverse biological activities (Iaroshenko et al., 2011).
Physical Properties Analysis
The synthesis and characterization of derivatives of 3-Chloro-4-methyl-7-hydroxycoumarin have led to the investigation of their photophysical and photochemical properties. These studies provide valuable information on the compound's behavior in different environments and potential applications in areas such as photodynamic therapy (Özdemir et al., 2019).
Chemical Properties Analysis
Research has also focused on understanding the chemical properties of 3-Chloro-4-methyl-7-hydroxycoumarin through the study of its reactions with various reagents and its role as an intermediate in synthesizing complex molecules. These studies highlight the versatility and chemical reactivity of the compound, providing a foundation for future research and applications (Abdou, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Intermediates : It is utilized for its reactivity with various aldehydes, leading to the production of unstable intermediates and derivatives of 7-[4′-hydroxycoumarinyl-(3′)]-benzopyrano [3,2-c] coumarins (Litvan & Stoll, 1959).
Synthesis of Coumarins and Quinolinones : The compound is instrumental in the synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones (Dittmer, Li, & Avilov, 2005).
Efficient Syntheses : It is significant for its efficient synthesis processes, as seen in the case of 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin (Phillips, Supko, Wolfe, & Malspeis, 1996).
Antiretroviral and Antitumor Applications : This chemical shows potential in the development of antiretroviral chemotherapeutic agents and antitumor drugs (Garro, García, Martín, Tonn, & Pungitore, 2014).
Building Block for Synthesis : It serves as a building block for the regioselective synthesis of 3,4-fused coumarins (Iaroshenko et al., 2011).
Preparation of Osthenol and Coumurrayin : 3-Chloro-4-methyl-7-hydroxycoumarin is used in the preparation of specific chemical compounds like osthenol and coumurrayin (Murray, Ballantyne, & Mathai, 1971).
Inhibitor Activity : The compound has been identified as a selective MAO-B inhibitor, showing improved activity and selectivity compared to other inhibitors (Serra et al., 2012).
Fungicidal Activity : It exhibits good fungicidal activity against cucumber downy mildew (Liu, Li, Guan, Zhang, & Li, 2007).
Antiviral Activity : The compound was evaluated for its potential antiviral activity in a series of new compounds (Trivedi et al., 2007).
Antioxidant Properties : Derivatives of 4-hydroxycoumarin, related to 3-Chloro-4-methyl-7-hydroxycoumarin, have shown antioxidant activity in vitro (Stanchev et al., 2009).
Synthesis and Pharmacological Activity : Lanthanide complexes of 4-methyl-7-hydroxycoumarin have been synthesized and showed marginal cytotoxic activity against transformed leukemic cell lines (Kostova, Manolov, Nicolova, Konstantinov, & Karaivanova, 2001).
Photodynamic Therapy Applications : Novel phthalocyanines, which involve derivatives of 7-oxy-3-ethyl-6-hexyl-4-methylcoumarin, can be used as Type II photosensitizers in photodynamic therapy applications (Özdemir et al., 2019).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZHLDRQCZXQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052724 | |
| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-7-hydroxycoumarin | |
CAS RN |
6174-86-3 | |
| Record name | Chlorferon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6174-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorferron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006174863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorferone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorferone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 3-chloro-7-hydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-7-hydroxy-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-4-METHYL-7-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVI89HA9V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



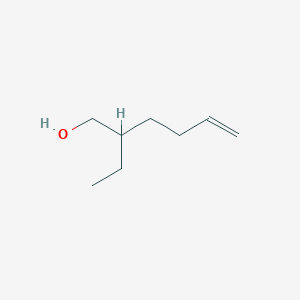
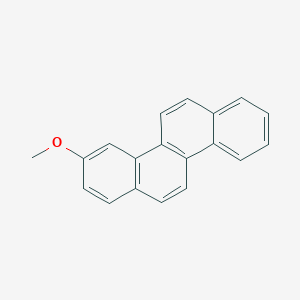
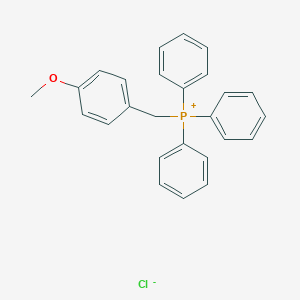
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5R,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B41574.png)
![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B41578.png)
![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)
